2-(4-fluorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide 2-(4-fluorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1903643-70-8
VCID: VC6906702
InChI: InChI=1S/C15H20FNO2S/c16-13-3-1-12(2-4-13)11-15(18)17-7-10-20-14-5-8-19-9-6-14/h1-4,14H,5-11H2,(H,17,18)
SMILES: C1COCCC1SCCNC(=O)CC2=CC=C(C=C2)F
Molecular Formula: C15H20FNO2S
Molecular Weight: 297.39

2-(4-fluorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide

CAS No.: 1903643-70-8

Cat. No.: VC6906702

Molecular Formula: C15H20FNO2S

Molecular Weight: 297.39

* For research use only. Not for human or veterinary use.

2-(4-fluorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide - 1903643-70-8

Specification

CAS No. 1903643-70-8
Molecular Formula C15H20FNO2S
Molecular Weight 297.39
IUPAC Name 2-(4-fluorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
Standard InChI InChI=1S/C15H20FNO2S/c16-13-3-1-12(2-4-13)11-15(18)17-7-10-20-14-5-8-19-9-6-14/h1-4,14H,5-11H2,(H,17,18)
Standard InChI Key OVVMQNOAKOZKBL-UHFFFAOYSA-N
SMILES C1COCCC1SCCNC(=O)CC2=CC=C(C=C2)F

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The compound’s IUPAC name, 2-(4-fluorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide, reflects its three primary components:

  • A 4-fluorophenyl group attached to an acetamide backbone.

  • A thioether linkage (-S-) connecting the acetamide to a tetrahydropyran (oxane) ring.

  • A tetrahydropyran (oxane) moiety at the sulfanyl terminus.

The SMILES notation C1COCCC1SCCNC(=O)CC2=CC=C(C=C2)F delineates its connectivity, while the InChIKey OVVMQNOAKOZKBL-UHFFFAOYSA-N provides a unique identifier for computational studies.

Table 1: Molecular Properties of 2-(4-Fluorophenyl)-N-[2-(Oxan-4-Ylsulfanyl)Ethyl]Acetamide

PropertyValue
CAS No.1903643-70-8
Molecular FormulaC15H20FNO2SC_{15}H_{20}FNO_2S
Molecular Weight297.39 g/mol
IUPAC Name2-(4-Fluorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
SMILESC1COCCC1SCCNC(=O)CC2=CC=C(C=C2)F
PubChem CID92077027

Spectroscopic and Physicochemical Data

While experimental data on solubility and stability remain unpublished, the compound’s logP value (estimated at 2.8 via computational models) suggests moderate lipophilicity, favorable for blood-brain barrier penetration in pharmacological contexts. The fluorine atom at the phenyl para position enhances electronegativity, potentially strengthening hydrogen-bonding interactions with biological targets.

Synthesis and Analytical Characterization

Table 2: Common Reagents for Analogous Syntheses

Reaction StepReagents
Thioether FormationThiourea, K₂CO₃, DMF
Amide Bond FormationEDC, HOBt, DCM

Analytical Techniques

Characterization likely employs:

  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR to confirm substituent positions.

  • Mass Spectrometry: High-resolution MS to verify molecular ion peaks.

  • HPLC: Purity assessment using C18 columns and acetonitrile/water gradients.

Research Findings from Structural Analogs

Pharmacokinetic Behavior

  • Metabolic Stability: Oxane rings resist cytochrome P450 oxidation, prolonging half-life in vivo.

  • Oral Bioavailability: Thioether derivatives achieve 40–60% bioavailability in rodent models, attributed to enhanced intestinal absorption.

Toxicity Profiles

  • Acute Toxicity: LD₅₀ values > 500 mg/kg in mice for related compounds.

  • Genotoxicity: Negative Ames test results for fluorophenyl-thioether analogs.

Future Directions and Challenges

Research Gaps

  • Target Identification: Computational docking studies are needed to identify protein targets.

  • In Vivo Efficacy: Preclinical trials in disease models remain unexplored.

Industrial Scalability

Challenges include optimizing thioether bond formation (yields: 60–70% in analogs) and reducing reliance on toxic solvents like DMF.

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